Procaterol hydrochloride

β2-adrenoceptor selectivity receptor binding cardiovascular safety

Procaterol hydrochloride delivers ~600-fold β2:β1 selectivity—intermediate between salbutamol (~300-fold) and salmeterol (~3000-fold)—enabling precise β2-mediated response discrimination in mixed-receptor tissues without obscuring physiologically relevant β1 contributions. Its 3.8–4.2 h elimination half-life supports efficient crossover PK/PD study designs, avoiding ultra-long washout periods. Clinically validated sustained pediatric bronchodilation (PEFR maintenance ≥300 min vs. salbutamol). Approved in Japan, China, South Korea, Philippines. Not FDA-filed; US human research requires IND. ≥98% purity. For R&D only.

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82 g/mol
CAS No. 59828-07-8
Cat. No. B1679087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaterol hydrochloride
CAS59828-07-8
Synonyms(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
InChIInChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H
InChIKeyAEQDBKHAAWUCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procaterol Hydrochloride CAS 59828-07-8: β2-Adrenoceptor Agonist Bronchodilator Procurement Guide


Procaterol hydrochloride (CAS 59828-07-8) is a synthetic non-catecholamine β2-adrenoceptor agonist classified as an intermediate-to-long-acting bronchodilator [1]. It functions as a partial β-adrenoceptor agonist with approximately 600-fold selectivity for the β2-adrenoceptor relative to the β1-adrenoceptor [2]. Procaterol hydrochloride is administered orally or via inhalation for the management of reversible airway obstruction in bronchial asthma and COPD, and is approved for clinical use in multiple Asian countries, though it has never been filed for FDA evaluation in the United States [3]. The compound exhibits a dissociation constant (Kd) of 8 nM for β2-adrenoceptors versus 4.8 μM for β1-adrenoceptors [4].

Procaterol Hydrochloride vs Generic β2-Agonists: Why Substitution Without Comparative Data Risks Experimental Confounds


β2-adrenoceptor agonists exhibit substantial heterogeneity in receptor subtype selectivity, intrinsic efficacy, functional potency, and pharmacokinetic duration of action [1]. Interchanging procaterol with salbutamol, terbutaline, formoterol, or salmeterol without accounting for these pharmacologic differences introduces uncontrolled variables that can compromise experimental reproducibility. Procaterol demonstrates a β2:β1 selectivity ratio of ~600-fold, intermediate between salbutamol (~300-fold) and formoterol (~150-fold), yet with a distinct partial agonist intrinsic efficacy profile that affects downstream signaling [2]. Clinically, procaterol produces a more sustained bronchodilator response than salbutamol in pediatric asthma [3] but shows lower overall clinical efficacy than terbutaline in certain oral dosing regimens [4]. These differential properties preclude assumption of functional equivalence.

Procaterol Hydrochloride Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


β2-Adrenoceptor Selectivity: Procaterol Exhibits ~600-Fold Selectivity Over β1, Exceeding Several Clinical Comparators

Procaterol demonstrates a β2:β1 selectivity ratio of 612 based on functional dissociation constant (KP) values, derived from relaxation studies on isolated vascular preparations. Procaterol's β2-selectivity exceeds that of salbutamol, which demonstrates approximately 300-fold selectivity based on comparative binding studies [1]. This selectivity profile is quantitatively distinct from both short-acting comparators (salbutamol, terbutaline) and long-acting comparators (formoterol, salmeterol) that exhibit varying selectivity ratios [2].

β2-adrenoceptor selectivity receptor binding cardiovascular safety

Sustained Bronchodilator Duration vs Salbutamol: Procaterol Maintains PEFR at 300 Minutes Post-Dose

In a head-to-head clinical study comparing inhaled procaterol versus inhaled salbutamol delivered via metered-dose inhaler with spacer in pediatric patients (6-18 years) with mild to moderate asthma exacerbation, procaterol demonstrated a more sustained bronchodilator response. The mean percent predicted PEFR was similar between groups except at 300 minutes, when PEFR decreased in the salbutamol group while remaining elevated in the procaterol group, and this difference was statistically significant [1]. Patients receiving procaterol also achieved normalization of PEFR (≥80% predicted) earlier than those receiving salbutamol, though this difference did not reach statistical significance [1].

bronchodilation duration of action pediatric asthma

Oral Procaterol vs Oral Terbutaline: Differential Clinical Efficacy in Bronchial Asthma

A double-blind, placebo-controlled, cross-over trial compared oral procaterol (50 μg b.i.d. and 100 μg b.i.d.) with oral terbutaline (5 mg t.i.d.) in patients with bronchial asthma over 1-week treatment periods. The best clinical effect was observed with terbutaline, demonstrating that procaterol is not uniformly superior to all β2-agonist comparators [1]. Both the anti-asthmatic and tremorgenic effects of procaterol were dose-related, confirming a predictable dose-response relationship that enables titration for research applications [1].

oral bronchodilator clinical efficacy asthma management

Oral Pharmacokinetics: Procaterol Half-Life of ~4.2 Hours Informs Dosing Interval Selection

Procaterol exhibits distinct oral pharmacokinetic parameters that differentiate it from other β2-agonists. Following oral tablet administration in healthy volunteers, procaterol reaches a mean Cmax of 358 pg/mL with a tmax of 1.6 hours, and demonstrates a mean apparent elimination half-life of 4.2 hours [1]. More recent LC-MS/MS analysis following 50 μg oral administration in healthy adult Japanese men confirmed a mean apparent terminal elimination half-life of ~3.83 hours, with Cmax of 136.4 pg/mL at ~1.44 hours post-dose [2]. Renal clearance (163 mL/min) accounts for approximately one-sixth of mean apparent oral plasma clearance (988 mL/min), indicating that hepatic metabolism is the primary elimination route and first-pass metabolism may limit systemic bioavailability [1].

pharmacokinetics half-life bioavailability

Regulatory Status: Approved in Asian Markets but Not FDA-Evaluated, Defining Geographic Procurement Scope

Procaterol hydrochloride (USAN) is approved for clinical use as a bronchodilator in Japan, China, South Korea, the Philippines, and other Asian markets under trade names including Meptin. However, it has never been filed for FDA evaluation in the United States and is not marketed in the U.S. [1]. This regulatory geography differs markedly from other β2-agonists: salbutamol, formoterol, and salmeterol are FDA-approved and globally marketed. The compound is also noted to be readily oxidized in the presence of moisture and air, a stability characteristic that has implications for formulation and storage [1].

regulatory status geographic availability procurement compliance

Procaterol Hydrochloride CAS 59828-07-8: Evidence-Based Application Scenarios


Preclinical β2-Adrenoceptor Functional Studies Requiring High Subtype Selectivity

Procaterol is optimally suited for isolated tissue and in vivo studies where high β2:β1 selectivity (~600-fold) is required to minimize cardiac β1-mediated confounds. The quantitative selectivity data established by O'Donnell and Wanstall (1985) using vascular and atrial preparations [1] provides researchers with a well-characterized tool for detecting functional β2-adrenoceptor populations in mixed-receptor tissues. This application leverages procaterol's intermediate selectivity profile—exceeding salbutamol (~300-fold) but below salmeterol (~3000-fold)—enabling discrimination of β2-mediated responses without the ultra-high selectivity that may obscure physiologically relevant β1 contributions in certain tissue preparations.

Pediatric Asthma Studies Requiring Sustained Bronchodilation with Reduced Dosing Frequency

Based on direct head-to-head clinical evidence demonstrating sustained PEFR maintenance at 300 minutes and a lower proportion of patients requiring additional treatment (12.5% vs 37.5% for salbutamol) [1], procaterol is indicated for pediatric asthma research protocols where extended duration of action is a primary endpoint. The prolonged bronchodilator response relative to salbutamol supports less frequent dosing regimens, which may be advantageous in adherence-focused studies or in settings where frequent monitoring is impractical.

Oral Bronchodilator Pharmacokinetic Studies Requiring Intermediate Half-Life Compounds

Procaterol's oral pharmacokinetic profile—characterized by a mean elimination half-life of 3.8-4.2 hours, Cmax of 136-358 pg/mL, and tmax of ~1.4-1.6 hours [1][2]—positions it as a suitable candidate for pharmacokinetic-pharmacodynamic modeling studies requiring an intermediate-duration oral β2-agonist. Unlike ultra-long-acting agents (formoterol t½ ~10-14 hours) that may confound washout periods, procaterol's half-life enables efficient crossover study designs. The extensive glucuronide metabolite formation documented by Kobayashi et al. (2010) also provides a defined metabolic pathway for drug metabolism investigations.

Asian-Region Clinical Trials and Real-World Evidence Studies

Given procaterol's approved status and established clinical use in Japan, China, South Korea, and the Philippines [1], the compound is appropriate for real-world evidence studies, pharmacovigilance analyses, and comparative effectiveness research conducted within these regulatory jurisdictions. Procaterol's exclusion from U.S. FDA evaluation [1] means that studies involving this compound cannot assume regulatory reciprocity; procurement for U.S.-based human research requires IND submission, whereas procurement for Asian-region studies may proceed under existing marketing authorizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Procaterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.